molecular formula C26H26N4O5S3 B2486863 ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 489471-10-5

ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2486863
CAS No.: 489471-10-5
M. Wt: 570.7
InChI Key: YFORWFUPDAVKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[2,3-c]pyridine core, a bicyclic system combining thiophene and pyridine rings. Key substituents include:

  • A 1,3-benzothiazol-2-yl group at position 3, which is a heterocyclic aromatic moiety known for its role in medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) .
  • An ethyl carboxylate ester at position 6, which may enhance solubility or act as a prodrug feature.

Properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S3/c1-4-35-26(32)30-14-13-18-21(15-30)37-25(22(18)24-27-19-7-5-6-8-20(19)36-24)28-23(31)16-9-11-17(12-10-16)38(33,34)29(2)3/h5-12H,4,13-15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFORWFUPDAVKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-2-[4-(dimethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article details the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes:

  • A benzothiazole moiety providing potential for diverse biological interactions.
  • A thieno[2,3-c]pyridine structure known for its pharmacological properties.
  • A dimethylsulfamoyl group that may enhance solubility and bioavailability.

The molecular formula for this compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of approximately 372.44 g/mol.

Antimicrobial Activity

Several studies have indicated that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial : this compound has shown activity against various strains of bacteria. A comparative study showed that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Compound NameMIC (µg/mL)Bacterial Strain
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Ethyl Compound8Bacillus subtilis

Anticancer Activity

Research has also highlighted the anticancer potential of benzothiazole derivatives. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • IC50 Values : The IC50 value for MCF-7 was found to be approximately 15 µM, indicating moderate potency in inhibiting cell proliferation .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to growth and apoptosis.

Study on Antimicrobial Efficacy

In a recent study published in Der Pharma Chemica, researchers synthesized various benzothiazole derivatives and evaluated their antimicrobial properties. The study found that compounds similar to this compound exhibited promising results against resistant bacterial strains .

Study on Anticancer Activity

Another significant study focused on the anticancer effects of thieno[2,3-c]pyridine derivatives. The results indicated that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the ethyl carboxylate ester and the amide bond.

Ethyl Carboxylate Hydrolysis

  • Conditions : Acidic (e.g., HCl/H₂O, reflux) or basic (e.g., NaOH/EtOH, 60°C) hydrolysis.

  • Outcome : Conversion to the corresponding carboxylic acid.

  • Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.
    RCOOEtNaOHRCOONa++EtOH\text{RCOOEt} \xrightarrow{\text{NaOH}} \text{RCOO}^- \text{Na}^+ + \text{EtOH}
    This reaction is well-documented for ester derivatives in synthetic organic chemistry .

Amide Bond Hydrolysis

  • Conditions : Prolonged heating with concentrated HCl (6M, reflux) or strong bases (e.g., KOH/EtOH).

  • Outcome : Cleavage to 4-(dimethylsulfamoyl)benzoic acid and the amine derivative of the thienopyridine core.

  • Stability : Amides are resistant to mild hydrolysis but degrade under harsh conditions .

Dimethylsulfamoyl Group Reactivity

  • Conditions : Acidic hydrolysis (H₂SO₄, 100°C).

  • Outcome : Cleavage of the S–N bond, yielding dimethylamine and a sulfonic acid derivative.
    ArSO₂NMe₂H+ArSO₃H+Me₂NH\text{ArSO₂NMe₂} \xrightarrow{\text{H}^+} \text{ArSO₃H} + \text{Me₂NH}
    Sulfonamides exhibit moderate stability but hydrolyze under strong acidic conditions.

Nucleophilic Substitution

The ethyl carboxylate group is susceptible to nucleophilic substitution:

Reaction Nucleophile Conditions Product
AminolysisNH₃/RNH₂Ethanol, refluxCarboxamide (RCONH₂)
AlcoholysisROHAcid catalysis (H₂SO₄)Alternate ester (RCOOR')
Grignard AdditionRMgXDry THF, 0°C to RTTertiary alcohol (RC(OH)R₂)

These transformations are typical for ester functionalities .

Electrophilic Aromatic Substitution (EAS)

The benzothiazole and thienopyridine moieties undergo EAS:

Benzothiazole Reactivity

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 6-position.

  • Sulfonation : Fuming H₂SO₄ yields the 6-sulfonic acid derivative.

  • Halogenation : Cl₂/FeCl₃ or Br₂/FeBr₃ produces 6-halo derivatives .

Thieno[2,3-c]pyridine Reactivity

  • Positional Selectivity : Electrophiles attack the electron-rich thiophene ring (C-3 or C-5 positions).

  • Friedel-Crafts Alkylation : AlCl₃-catalyzed reaction with alkyl halides introduces alkyl groups .

Reduction Reactions

Selective reduction of functional groups is feasible:

Site Reagent Conditions Product
Ethyl CarboxylateLiAlH₄Dry ether, refluxPrimary alcohol (RCH₂OH)
Benzothiazole RingH₂/Pd-CEthanol, 50°CPartially saturated benzothiazoline

Reduction of the amide bond requires harsh conditions (e.g., BH₃·THF) and is less common .

Oxidation Reactions

  • Thiophene Sulfur Oxidation :

    • Reagent : mCPBA (meta-chloroperbenzoic acid).

    • Product : Sulfoxide or sulfone derivatives, depending on stoichiometry .

  • Pyridine Ring Oxidation :

    • Reagent : KMnO₄/H⁺.

    • Outcome : Ring-opening to dicarboxylic acid derivatives (rare under mild conditions) .

Cross-Coupling Reactions

While the compound lacks halogens, functionalization via C–H activation is possible:

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄ArB(OH)₂, K₂CO₃, DMF, 80°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosAmine, NaOtBu, toluene, 110°CAminated thienopyridine

These reactions require pre-functionalization (e.g., bromination) for direct applicability .

Photochemical Reactivity

The benzothiazole group exhibits fluorescence and may undergo photodegradation under UV light (λ = 254 nm), forming radical intermediates. Stabilizers like BHT (butylated hydroxytoluene) mitigate this process .

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds is summarized in Table 1 and discussed below:

Table 1: Comparison of Key Features

Compound Name / Core Structure Substituents / Functional Groups Key Properties / Applications References
Target Compound: Thieno[2,3-c]pyridine Benzothiazole, dimethylsulfamoyl benzamido, ethyl carboxylate Potential bioactivity via sulfonamide and heterocyclic interactions
N-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-...]benzamide () Methyl(phenyl)sulfamoyl (vs. dimethylsulfamoyl) Likely altered receptor selectivity due to phenyl group
Ethyl 5-Phenyl-2,3-dioxo-thiazolo[3,2-a]pyrimidine () Hydrazono, phenyl, methyl Enhanced π-π stacking; potential antimicrobial use
Ethyl 4-((2-Bromoethoxy)carbonyl)phenyl-tetrahydropyrimidine () Bromoethoxy, chlorocarbonyl Higher reactivity for further derivatization
Benzo[b][1,4]oxazin-3(4H)-one derivatives () Oxadiazole, substituted phenyl Improved synthetic yield (70–85%) via Cs2CO3/ DMF
Key Comparisons:

Sulfonamide Variants: The target compound’s dimethylsulfamoyl group (electron-withdrawing) contrasts with the methyl(phenyl)sulfamoyl group in ’s analogue.

Core Heterocycles: Thieno[2,3-c]pyridine (target) vs. thiazolo[3,2-a]pyrimidine (): The latter’s fused thiazole-pyrimidine system enables greater planarity, favoring DNA intercalation or enzyme active-site binding. However, the target’s pyridine-thiophene core may offer better solubility .

Ester Functionality :

  • The ethyl carboxylate in the target compound is a common prodrug feature, comparable to esters in . However, ’s bromoethoxy and chlorocarbonyl groups introduce sites for nucleophilic substitution, enabling further functionalization (e.g., conjugation with biomolecules) .

Synthetic Methods :

  • The target compound’s synthesis likely parallels methods in (Cs2CO3-mediated coupling) and (thionyl chloride ester activation). Yields for analogous reactions range from 65% () to 85% (), suggesting room for optimization in the target’s preparation .

Physicochemical Properties :

  • The benzothiazole moiety (target and ) contributes to UV absorption, aiding analytical characterization. However, the dimethylsulfamoyl group may reduce volatility compared to ’s halogenated derivatives, impacting gas-phase detection methods (e.g., AIM reactor in ) .

Q & A

Basic Research Questions

Key Functional Groups and Their Impact on Reactivity Q: How can researchers systematically evaluate the functional groups in this compound to predict its reactivity in synthetic or biological systems? A: The compound contains a benzothiazole ring, dimethylsulfamoyl group, and thieno-pyridine core, which dictate its reactivity. To analyze their roles:

  • Use Fourier-transform infrared spectroscopy (FT-IR) to identify vibrational modes of sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
  • Perform nucleophilic substitution assays to test reactivity of the benzothiazole moiety, leveraging its electron-withdrawing properties to guide derivatization .
  • Compare reaction outcomes (e.g., hydrolysis rates of the ester group) under acidic vs. basic conditions to map stability .

Optimizing Multi-Step Synthesis Q: What methodological considerations are critical for improving yields in the multi-step synthesis of this compound? A: Key steps include:

  • Catalyst selection : Palladium or copper catalysts enhance coupling reactions for benzothiazole-thienopyridine fusion (e.g., Suzuki-Miyaura coupling) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene facilitates reflux conditions for amidation .
  • Purification : Use preparative HPLC with C18 columns to isolate high-purity fractions, especially for sulfonamide-containing intermediates .

Characterization Techniques for Structural Validation Q: Which analytical methods are essential for confirming the structural integrity of this compound? A: Employ a combination of:

  • ¹H/¹³C NMR : Assign peaks for methyl groups in dimethylsulfamoyl (δ ~2.8–3.2 ppm) and ester ethyl groups (δ ~1.2–1.4 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to confirm the benzothiazole-thienopyridine backbone .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intramolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

Advanced Research Questions

Structure-Activity Relationship (SAR) Studies Q: How can researchers design SAR studies to explore the impact of substituents on biological activity? A:

  • Substituent variation : Replace the dimethylsulfamoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding .
  • Bioisosteric replacement : Substitute the benzothiazole ring with triazole or pyridazine analogs to assess potency changes in enzyme inhibition assays .
  • Data analysis : Use multivariate regression models to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values in target assays .

Resolving Contradictory Data in Biological Assays Q: What strategies can address discrepancies in reported biological activities (e.g., varying IC₅₀ values across studies)? A:

  • Standardize assay conditions : Control variables like buffer pH (e.g., phosphate vs. Tris), ATP concentration in kinase assays, and cell passage number .
  • Orthogonal validation : Confirm target engagement using surface plasmon resonance (SPR) alongside enzymatic assays to rule out off-target effects .
  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in activity across structural analogs .

In Silico Modeling for Target Identification Q: How can computational methods predict potential biological targets for this compound? A:

  • Molecular docking : Use AutoDock Vina to screen against kinase domains (e.g., casein kinase 2), leveraging the benzothiazole moiety’s affinity for ATP-binding pockets .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonamide H-bond acceptors) using Schrödinger’s Phase .
  • ADMET prediction : Employ SwissADME to assess bioavailability and blood-brain barrier penetration, guiding in vivo study design .

Heterogeneous Catalysis in Scale-Up Synthesis Q: What advanced catalytic systems can improve scalability while minimizing waste? A:

  • Flow chemistry : Implement packed-bed reactors with immobilized Pd catalysts for continuous thienopyridine synthesis, reducing metal leaching .
  • Microwave-assisted synthesis : Optimize amidation steps (e.g., 80°C, 30 min) to enhance reaction efficiency and yield .
  • Green solvents : Test cyclopentyl methyl ether (CPME) as a safer alternative to DMF in large-scale reactions .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step procedures in for reproducible synthesis.
  • Data Contradiction Resolution : Follow guidelines in for assay standardization.
  • Computational Tools : Utilize docking workflows from and ADMET platforms from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.